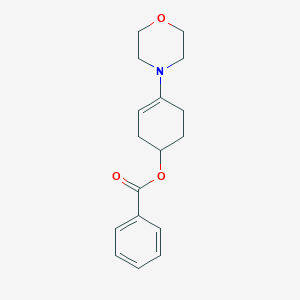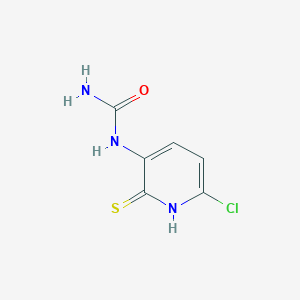
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a thioketone group, along with a urea moiety. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea typically involves the reaction of 6-chloro-2-thiopyridone with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thioketone and urea groups may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)acetamide
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)thiourea
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea stands out due to its specific combination of a chlorine-substituted pyridine ring and a thioketone group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of versatility and functionality.
Propiedades
Número CAS |
27468-04-8 |
|---|---|
Fórmula molecular |
C6H6ClN3OS |
Peso molecular |
203.65 g/mol |
Nombre IUPAC |
(6-chloro-2-sulfanylidene-1H-pyridin-3-yl)urea |
InChI |
InChI=1S/C6H6ClN3OS/c7-4-2-1-3(5(12)10-4)9-6(8)11/h1-2H,(H,10,12)(H3,8,9,11) |
Clave InChI |
QAQQVQUHQMVJJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)NC(=C1)Cl)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


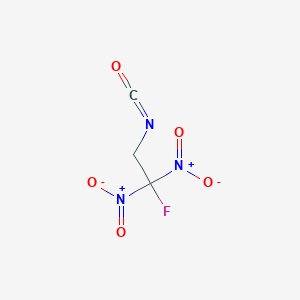
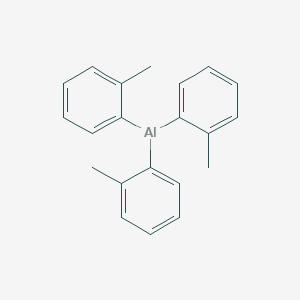
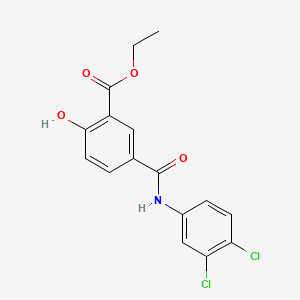
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)

![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

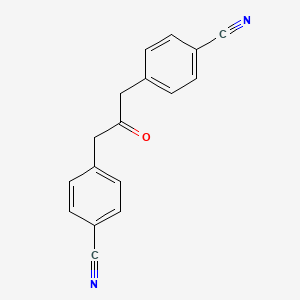
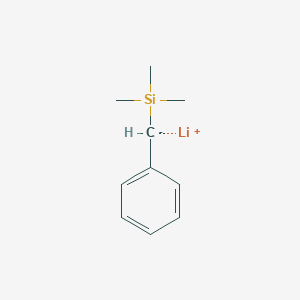
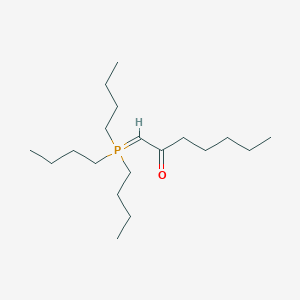

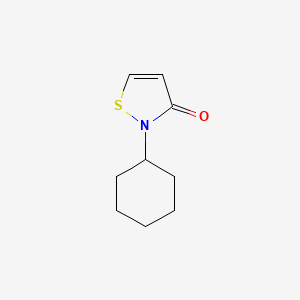
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
